Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
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Overview
Description
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacrylate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
- 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Comparison: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is unique due to the presence of both a cyano group and an ester group attached to the pyrrole ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances its electrophilicity, making it more reactive in nucleophilic addition reactions. Additionally, the ester group can participate in esterification and transesterification reactions, providing versatility in synthetic applications.
Biological Activity
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring and a cyano group, which contribute to its reactivity and interaction with biological targets. The conjugated system in this compound enhances its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Table 1: Antimicrobial Activity of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Effects
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group interacts with key enzymes involved in metabolic pathways, leading to altered enzyme activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : It has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancerous cells.
Research Applications
Due to its biological activities, this compound is being explored for various applications:
- Drug Development : As a potential lead compound for novel antimicrobial and anticancer agents.
- Synthetic Chemistry : Utilized as a building block for synthesizing more complex pyrrole derivatives with enhanced biological properties.
Properties
CAS No. |
115324-60-2 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+ |
InChI Key |
WYRPCJJCKOHWCM-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CN1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CN1)C#N |
Origin of Product |
United States |
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